![molecular formula C11H21ClN2O3 B2939323 Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride CAS No. 2460755-22-8](/img/structure/B2939323.png)
Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2306262-34-8 . It has a molecular weight of 228.29 . The compound is typically stored at room temperature and appears in the form of an oil .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11/h8,12,14H,4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 228.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Conformational Analysis
Research has shown that derivatives of diazaspiro compounds, including tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate, are synthesized for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. These compounds serve as mimetics for gamma-turns or distorted type II beta-turns, suggesting their utility in designing peptide-based drugs with specific structural conformations (Fernandez et al., 2002).
Molecular Structure Analysis
The molecular structure of related cyclic amino acid esters, derived from similar chemical frameworks, has been characterized using techniques like NMR spectroscopy and high-resolution mass spectrometry. Single crystal X-ray diffraction analysis further provides insights into their crystallography, aiding in the understanding of their three-dimensional arrangements and potential interactions in larger molecular assemblies (Moriguchi et al., 2014).
Application in Polyketides Synthesis
An efficient synthesis pathway has been developed for transforming certain precursors into building blocks for the synthesis of natural compounds like arenamides, which exhibit pronounced antitumor activity. This highlights the potential application of tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate derivatives in the synthesis of bioactive molecules with therapeutic value (Shklyaruck, 2015).
Supramolecular Chemistry
Studies have also explored the supramolecular arrangements of cyclohexane-spirohydantoin derivatives, including tert-butyl diazaspirooctane derivatives, to understand the impact of substituents on the cyclohexane ring in crystal structures. This research can inform the design of new materials with specific physical properties, influenced by the underlying molecular architecture (Graus et al., 2010).
Chemo- and Stereoselective Synthesis
The compound has been implicated in chemo- and stereoselective synthesis processes, showcasing its utility in creating highly functionalized cyclopentanes. This exemplifies its role in advanced organic synthesis techniques, potentially leading to the discovery of new chemical entities (Yakura et al., 1999).
Safety and Hazards
The compound has been classified with the hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11;/h8,12,14H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVONZNXNCWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2939241.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2939244.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2939247.png)
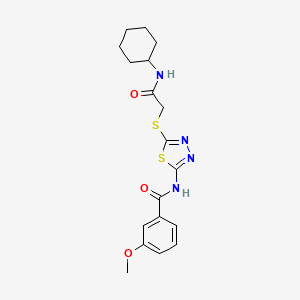

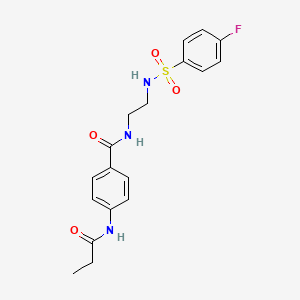
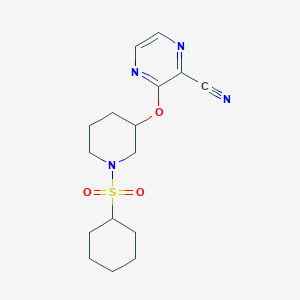
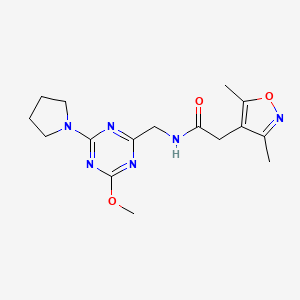
![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)


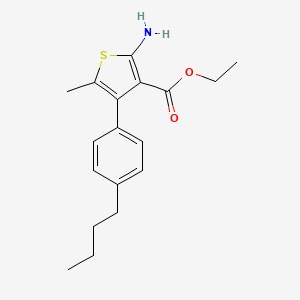
![N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2939263.png)